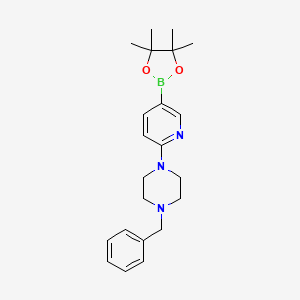

![molecular formula C10H22Cl2N2 B595863 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 13323-42-7](/img/structure/B595863.png)

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Übersicht

Beschreibung

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C10H20N2 . It has a molecular weight of 168.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a low GI absorption and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.47 .Wissenschaftliche Forschungsanwendungen

Applications in Disease Treatment and Chemistry

CCR8 Antagonists : This compound has been identified as a useful antagonist of the CCR8 receptor, showing promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Synthesis Methods : Advances in synthetic chemistry have made the construction of 3,9-diazaspiro[5.5]undecane derivatives more accessible, utilizing intramolecular spirocyclization of 4-substituted pyridines. This methodology allows for efficient synthesis of these compounds, highlighting their potential in various chemical applications (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis : A notable development in the synthesis of nitrogen-containing spiro heterocycles involves a catalyst-free approach, yielding high purity products in a short reaction time. This advancement underscores the versatility and efficiency of synthesizing such compounds (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and Solvatochromic Analysis : Research into the photophysical properties of diazaspiro compounds has been conducted, with studies indicating variations in fluorescence quantum yield depending on solvent polarity. This research not only expands our understanding of the compounds' properties but also explores their potential applications in photophysical studies (Aggarwal & Khurana, 2015).

Solid-Phase Synthesis : The development of microwave-assisted solid-phase synthesis techniques for these compounds demonstrates a streamlined and efficient method for their production. This technique simplifies the synthesis process and opens up new avenues for rapid and clean production of spiro compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride acts as a potent competitive antagonist at the GABAAR . This means it binds to the same site on the GABAAR as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and exerting its inhibitory effect, leading to increased neuronal activity.

Pharmacokinetics

The pharmacokinetic properties of 3-Methyl-3,9-diazaspiro[5It is known to have low cellular membrane permeability This suggests that it may have limited bioavailability, as it may not easily cross cell membranes to reach its target receptors

Action Environment

The action, efficacy, and stability of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C Other factors, such as the presence of other substances that can also bind to GABAAR, can potentially influence its action

Eigenschaften

IUPAC Name |

3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWOMWFGZCRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCNCC2)CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737426 | |

| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride | |

CAS RN |

13323-42-7 | |

| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)